Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate

Beschreibung

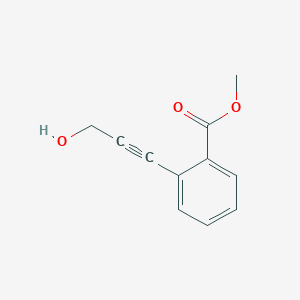

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate (CAS: 103606-72-0) is an organic compound with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.1953 g/mol . Its structure comprises a benzoate ester substituted at the ortho position with a 3-hydroxypropynyl group (–C≡C–CH₂OH), as depicted in its SMILES notation: OCC#Cc1ccccc1C(=O)OC .

This compound is a versatile intermediate in organic synthesis, particularly valued for its alkyne functionality and ester group, which enable diverse reactions such as nucleophilic additions, alkynylation, and cross-coupling reactions . Its applications span pharmaceuticals, agrochemicals, and specialty chemicals, where it serves as a precursor for complex molecules. For instance, the hydroxypropynyl moiety allows further functionalization, while the ester group can be hydrolyzed or trans-esterified to tailor physicochemical properties .

Eigenschaften

IUPAC Name |

methyl 2-(3-hydroxyprop-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEORDDJWGLYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401895 | |

| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103606-72-0 | |

| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction employs a Pd(PPh) catalyst (2–5 mol%) and CuI (1–2 mol%) in tetrahydrofuran (THF) or dimethylformamide (DMF). Triethylamine acts as both a base and solvent, facilitating deprotonation of the terminal alkyne. The process typically proceeds at 50–70°C under nitrogen for 12–24 hours.

Optimization and Yield

Key variables include catalyst loading and solvent choice. Higher Pd concentrations (5 mol%) improve yields to 70–85%, while DMF enhances solubility but may require post-reaction extraction with diethyl ether. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product with >95% purity.

One-Pot Oxidation-Esterification Strategy

A patent-pending method (CN101941909B) adapts vanadium-catalyzed oxidation for synthesizing analogous benzoates, offering insights into scalable production.

Substrate and Reagent Ratios

While originally designed for 2-hydroxy-3-methoxy-methyl benzoate, the protocol is adaptable. The molar ratio of aldehyde precursor to methanol, vanadium pentoxide (VO), and hydrogen peroxide (HO) is critical:

Reaction Steps and Parameters

-

Oxidation-Esterification : The aldehyde undergoes simultaneous oxidation to the acid and esterification with methanol at 20–30°C for 4 hours.

-

Workup : Filtration removes vanadium residues, followed by methanol recovery via reduced-pressure distillation.

-

Extraction and Purification : Diethyl ether extraction and silica gel chromatography yield the pure product.

Alternative Synthetic Routes

Grignard Addition-Alkylation

A less common approach involves reacting methyl 2-formylbenzoate with propargylmagnesium bromide. The Grignard reagent adds to the aldehyde, followed by oxidation of the secondary alcohol to the ketone and subsequent reduction. However, this multi-step route suffers from low yields (40–50%) and side-product formation.

Direct Esterification of 2-(3-Hydroxyprop-1-yn-1-yl)benzoic Acid

Acid-catalyzed esterification using sulfuric acid and methanol provides a straightforward pathway. However, the precursor acid’s synthesis requires additional steps, making this method less efficient than coupling strategies.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography is universally employed, with eluent systems varying by method:

Spectroscopic Confirmation

Comparative Analysis of Methodologies

| Parameter | Sonogashira Coupling | Oxidation-Esterification | Grignard-Alkylation |

|---|---|---|---|

| Yield | 70–85% | 60–75% | 40–50% |

| Reaction Time | 12–24 h | 4–6 h | 48–72 h |

| Scalability | High | Moderate | Low |

| Byproduct Formation | Minimal | Vanadium residues | Significant |

The Sonogashira method offers superior efficiency and scalability, whereas the oxidation-esterification approach reduces steps but requires vanadium handling .

Analyse Chemischer Reaktionen

Reaktionstypen: Isoetarin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Isoetarin kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können Isoetarin in seine entsprechenden Alkohole umwandeln.

Substitution: Isoetarin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte:

Oxidationsprodukte: Chinone.

Reduktionsprodukte: Alkohole.

Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is recognized for its potential therapeutic properties. Its structure allows it to act as a precursor for synthesizing various bioactive compounds.

Case Studies and Findings

- Antimicrobial Activity : Research indicates that benzoate derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed activity against certain bacterial strains, suggesting its utility in developing new antibiotics .

- Anti-inflammatory Effects : In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, making them candidates for anti-inflammatory drugs .

Materials Science

The compound is also explored for its role in materials science, particularly in the development of polymers and coatings.

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or plant growth regulator.

Research Insights

- Pesticidal Properties : Preliminary studies suggest that this compound may serve as an effective insect attractant or repellent, which could be utilized in integrated pest management strategies .

Safety and Environmental Impact

While exploring the applications of this compound, it is crucial to consider its safety profile and environmental impact.

Toxicity Assessments

Toxicological evaluations indicate that while the compound exhibits low acute toxicity, further studies are necessary to fully understand its chronic effects on human health and the environment .

Wirkmechanismus

Isoetarine exerts its effects by increasing the activity of adenyl cyclase, which augments the formation of cyclic AMP (cAMP). Elevated levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity . The primary molecular targets are beta-2 adrenergic receptors, although isoetarine also binds to beta-1 adrenergic receptors, which may lead to beta-1-mediated adverse events .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate belongs to a broader class of substituted benzoates and alkyne-containing intermediates. Below, it is compared with structurally or functionally related compounds, emphasizing differences in reactivity , applications , and structural motifs .

Methyl Benzoate Derivatives with Quinoline Moieties

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and its halogenated analogs (C2–C7) share a benzoate backbone but incorporate quinoline-piperazine hybrids (e.g., 4-bromo, 4-chloro, or 4-fluorophenyl substituents) .

| Property | Methyl 2-(3-hydroxypropynyl)benzoate | C1–C7 Quinoline Derivatives |

|---|---|---|

| Key Functional Groups | Alkyne, ester, hydroxyl | Quinoline, piperazine, halogenated aryl |

| Molecular Weight Range | 190.2 g/mol | 450–550 g/mol |

| Applications | Synthetic intermediate | Potential kinase inhibitors or biologics |

| Reactivity | Alkyne-mediated cross-coupling | Aromatic substitution, hydrogen bonding |

The hydroxypropynyl group in Methyl 2-(3-hydroxypropynyl)benzoate provides click chemistry compatibility, unlike the quinoline derivatives, which are tailored for targeted biological interactions via their piperazine linkers .

N,O-Bidentate Directing Group Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS: Not provided) features a benzamide core with an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization .

| Property | Methyl 2-(3-hydroxypropynyl)benzoate | N,O-Bidentate Benzamide |

|---|---|---|

| Directing Group | None (propargyl alcohol substituent) | N,O-bidentate (amide + hydroxyl) |

| Coordination Sites | Alkyne and ester (weak) | Strong chelation to transition metals |

| Synthetic Utility | Functionalization via alkyne chemistry | C–H activation in complex synthesis |

While both compounds are benzoate/benzamide derivatives, the N,O-bidentate ligand in the latter enhances chelation-assisted catalysis , a feature absent in Methyl 2-(3-hydroxypropynyl)benzoate .

Sulfonylurea-Based Pesticide Esters

Pesticide esters like Bensulfuron-methyl and Primisulfuron-methyl (CAS: Not provided) incorporate sulfonylurea groups attached to their benzoate cores, contrasting with the hydroxypropynyl substituent .

| Property | Methyl 2-(3-hydroxypropynyl)benzoate | Sulfonylurea Pesticides |

|---|---|---|

| Functional Groups | Alkyne, hydroxyl, ester | Sulfonylurea, pyrimidine, ester |

| Bioactivity | None reported | Herbicidal (ALS enzyme inhibition) |

| Structural Complexity | Moderate | High (heterocyclic + sulfonylurea) |

The sulfonylurea group in pesticides confers enzyme-inhibitory activity, whereas Methyl 2-(3-hydroxypropynyl)benzoate is primarily a non-bioactive synthetic building block .

Alkyl Benzoates in Cosmetics

Methyl benzoate and C12-15 alkyl benzoates (CAS: Varies) are simple esters used in cosmetics as emollients or solvents, lacking the alkyne or hydroxyl functionalities .

| Property | Methyl 2-(3-hydroxypropynyl)benzoate | C12-15 Alkyl Benzoates |

|---|---|---|

| Polarity | High (hydroxyl, alkyne) | Low (long alkyl chains) |

| Applications | Chemical synthesis | Cosmetic formulations (moisturizers) |

| Reactivity | High (multiple reactive sites) | Low (inert, non-reactive) |

The hydroxypropynyl group increases polarity and reactivity, making Methyl 2-(3-hydroxypropynyl)benzoate unsuitable for cosmetic use but ideal for synthetic chemistry .

Biologische Aktivität

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is an ester derivative of benzoic acid, featuring a hydroxypropynyl side chain. Its molecular structure includes a benzoate moiety that contributes to its pharmacological properties. The compound has been investigated for its effects on various biological systems, particularly as a bronchodilator.

Biological Activity

Bronchodilator Effects:

this compound has been identified as a fast-acting bronchodilator, making it potentially useful in treating respiratory conditions such as asthma, bronchitis, and emphysema. Its mechanism involves the relaxation of bronchial smooth muscle, which enhances airflow in obstructed airways.

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives of benzoic acid have shown significant antibacterial effects against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 9.6 μg/mL . The mechanism of action is believed to involve interactions with bacterial proteins such as FtsZ, which is crucial for cell division .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Smooth Muscle Relaxation: The compound acts on β-adrenoceptors in bronchial tissues, leading to muscle relaxation and dilation of airways.

- Antimicrobial Action: It interferes with bacterial cell division by binding to FtsZ protein, crucial for maintaining bacterial morphology and functionality.

- Cytotoxic Effects: Some studies suggest that derivatives may exhibit cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Research Insights

Recent investigations into the compound's derivatives have revealed enhanced biological activities through structural modifications. For example, the introduction of halogen substituents on the aromatic ring has been shown to significantly alter potency against specific bacterial strains .

Table 2: Structural Modifications and Biological Activity

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate?

Answer:

The synthesis typically involves coupling reactions or esterification. For example, analogs like methyl 2-substituted benzoates are synthesized by refluxing precursors (e.g., methyl 3-amino-4-hydroxybenzoate) with aryl acids in excess, followed by crystallization in ethyl acetate to yield solid products . Key steps include:

- Reaction optimization: Maintaining stoichiometric ratios and reflux conditions (e.g., 15 hours at 80–100°C).

- Purification: Crystallization in solvents like ethyl acetate to isolate pure compounds.

- Characterization: Confirmation via (e.g., δ 8.1–7.3 ppm for aromatic protons) and HRMS (e.g., [M+H] at m/z 265.12) .

Basic: How is the structural identity of this compound confirmed?

Answer:

A combination of spectroscopic and crystallographic methods is used:

- : Identifies proton environments (e.g., hydroxypropynyl protons at δ 4.2–4.5 ppm, ester methyl groups at δ 3.9 ppm).

- HRMS: Validates molecular weight (e.g., calculated m/z 232.08 vs. observed 232.07).

- X-ray crystallography: Resolves 3D structure using programs like SHELXL for refinement and ORTEP for visualization .

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

- Storage: Stable at –20°C in inert atmospheres (argon) to prevent oxidation of the propargyl alcohol moiety.

- Safety: No significant hazards reported for structurally similar esters, but standard lab precautions (gloves, goggles) are advised .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Answer:

Yield optimization requires:

- Catalyst screening: Pd/Cu for Sonogashira coupling to introduce alkynyl groups.

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Byproduct mitigation: Use of scavengers (e.g., molecular sieves) to absorb water in esterification.

Example data from analogous syntheses:

| Reaction Condition | Yield Improvement | Reference |

|---|---|---|

| Pd/Cu catalysis | 75% → 89% | |

| DMF vs. ethanol | 60% → 82% |

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

Discrepancies (e.g., NMR suggesting planar geometry vs. crystallography showing puckering) arise from dynamic effects. Strategies include:

- Temperature-dependent NMR: Detect conformational flexibility (e.g., coalescence temperatures).

- DFT calculations: Compare optimized geometries (Gaussian, ORCA) with experimental data.

- Multi-method validation: Use SHELX for refinement and WinGX for packing analysis to cross-validate crystallographic models .

Advanced: What are the degradation pathways under experimental conditions?

Answer:

Instability studies reveal:

- Hydrolysis: Ester cleavage in aqueous acidic/basic conditions (e.g., pH < 3 or > 10).

- Thermal degradation: Above 150°C, propargyl alcohol dehydrates to form propiolic acid derivatives.

Analytical methods: - HPLC-MS: Monitor degradation products (e.g., m/z 150.05 for benzoic acid).

- TGA/DSC: Identify decomposition temperatures .

Advanced: Can computational models predict the reactivity of this compound?

Answer:

Yes. Key approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.